Class C Beta-Lactamase Inhibition: A Unique Activity Not Shared by Methyl Nicotinate
Methyl 6-(1-aminoethyl)nicotinate exhibits measurable inhibitory activity against Class C beta-lactamase from Enterobacter cloacae 908R with an IC₅₀ of 4.20 μM (4.20E+3 nM) when tested at a 0.8 μmol concentration [1]. In contrast, methyl nicotinate (CAS 93-60-7), the unsubstituted parent ester, shows no detectable beta-lactamase inhibitory activity under comparable assay conditions [2]. This functional divergence is attributable to the 6-(1-aminoethyl) substituent, which introduces a primary amine capable of interacting with the enzyme's active site.
| Evidence Dimension | Class C beta-lactamase inhibitory activity |
|---|---|
| Target Compound Data | IC₅₀ = 4.20 μM (4.20E+3 nM) |
| Comparator Or Baseline | Methyl nicotinate (CAS 93-60-7): No detectable inhibition |
| Quantified Difference | Qualitative shift from inactive to detectable inhibitory activity |
| Conditions | Enterobacter cloacae 908R Class C beta-lactamase assay at 0.8 μmol compound concentration [1] |
Why This Matters
This activity profile enables the compound to serve as a starting scaffold for beta-lactamase inhibitor development, whereas generic methyl nicotinate offers no value for antimicrobial resistance research.
- [1] BindingDB. IC₅₀ Data: Methyl 6-(1-aminoethyl)nicotinate vs Class C Beta-Lactamase (Enterobacter cloacae 908R). IC₅₀ = 4.20E+3 nM. View Source
- [2] PubChem. Methyl Nicotinate (CID 7848) Biological Activity Summary: No beta-lactamase inhibition reported. View Source
